molecular formula C17H15BrN2O2 B2885891 4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole CAS No. 76973-57-4

4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B2885891
CAS No.: 76973-57-4
M. Wt: 359.223
InChI Key: HDJHZQDIRWCTND-UHFFFAOYSA-N
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Description

4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a chemical compound characterized by the presence of bromine and methoxy functional groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multistep reactions. One common method includes the Suzuki-Miyaura reaction, which is a palladium-catalyzed cross-coupling reaction. The process involves the reaction of tribromopyrazoles with arylboronic acids under specific conditions . The reaction is carried out in a 1,4-dioxane solution with palladium catalyst and potassium phosphate as a base. The mixture is heated to 100°C for 12 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura reaction yields arylated pyrazoles .

Scientific Research Applications

4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-21-13-7-3-11(4-8-13)16-15(18)17(20-19-16)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJHZQDIRWCTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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